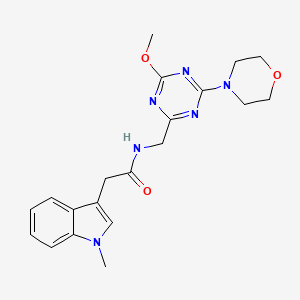

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a hybrid molecule featuring a triazine core substituted with methoxy and morpholino groups, linked via a methylene bridge to an acetamide moiety bearing a 1-methylindole group. This structure integrates key pharmacophoric elements: the triazine ring contributes to hydrogen bonding and π-π interactions, the morpholino group enhances solubility, and the indole-acetamide moiety is associated with biological targeting, particularly in anticancer contexts .

Properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-(1-methylindol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-25-13-14(15-5-3-4-6-16(15)25)11-18(27)21-12-17-22-19(24-20(23-17)28-2)26-7-9-29-10-8-26/h3-6,13H,7-12H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFUFMNBTILGQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Triazine Ring: Starting from cyanuric chloride, the triazine ring can be formed through nucleophilic substitution reactions with methoxy and morpholine groups.

Indole Acetamide Formation: The indole moiety can be synthesized via Fischer indole synthesis, followed by acylation to introduce the acetamide group.

Coupling Reaction: The final step involves coupling the triazine derivative with the indole acetamide under appropriate conditions, such as using a base like triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

Substitution: The methoxy group on the triazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving triazine and indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring and indole moiety could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Triazine-Based Derivatives

Morpholino-Substituted Triazines

Compounds like 4-((4-substituted-6-morpholino-1,3,5-triazin-2-yl)amino)benzoic acid derivatives () share the triazine-morpholino scaffold but lack the indole-acetamide group. These derivatives are synthesized via nucleophilic substitution, with morpholino improving solubility compared to diethylamine or piperidine analogues . The target compound’s methoxy group may reduce metabolic degradation compared to chloro or methyl substituents in similar triazines .

Ureido-Linked Triazines

Methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate () includes a ureido linker instead of acetamide. This structural variation reduces flexibility but enhances thermal stability, as shown in crystallographic studies . The target compound’s acetamide linker likely improves conformational adaptability for target binding.

Indole-Acetamide Derivatives

Tubulin Polymerization Inhibitors

N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives () exhibit potent tubulin inhibition (IC₅₀ < 1 µM) but lack the triazine component. The target compound’s triazine-morpholino group may confer additional kinase inhibitory activity, as seen in dual-targeting agents .

Indol-3-ylidene Acetamides

Compounds like (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide () show moderate antiproliferative activity (pIC₅₀ ~5.8). The target compound’s non-conjugated indole-acetamide structure may avoid steric hindrance, improving binding to hydrophobic pockets .

Agricultural Triazine Analogues

Tribenuron-methyl (), a sulfonylurea herbicide, shares the 4-methoxy-6-methyltriazine core but replaces acetamide with a sulfamoyl benzoate group. This highlights the role of substituents in determining application: acetamide-indole derivatives favor pharmaceutical use, while sulfonylureas target plant acetolactate synthase .

Comparative Data Table

Key Research Findings

Biological Potential: The indole-acetamide group aligns with tubulin-targeting agents (), while the triazine-morpholino moiety may inhibit kinases (e.g., PI3K/AKT), suggesting dual mechanisms .

Solubility and Bioavailability: Morpholino substitution enhances aqueous solubility compared to alkylamine analogues (e.g., ’s diethylamino-triazine derivatives) .

Selectivity : The methoxy group may reduce off-target interactions compared to chloro-substituted triazines, which are prone to nucleophilic displacement .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the class of triazine derivatives, which are known for their diverse pharmacological properties, particularly in oncology and antiviral research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.36 g/mol. The compound features a triazine ring connected to an indole moiety through a methylene bridge, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₆O₃ |

| Molecular Weight | 316.36 g/mol |

| CAS Number | 2034541-29-0 |

Research indicates that triazine derivatives like this compound exhibit significant antitumor properties . The mechanism of action primarily involves the inhibition of DNA synthesis and repair in rapidly dividing cancer cells. This is achieved through the interaction with key molecular targets, leading to cell cycle arrest and apoptosis.

Antitumor Activity

Studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For example:

- IC₅₀ Values : The compound has shown IC₅₀ values in the micromolar range against several tumor cell lines, indicating its effectiveness in inhibiting cell proliferation.

Antiviral Activity

The compound also displays promising antiviral activity . Triazine derivatives have been reported to inhibit viral replication by interfering with viral transcription and translation processes. This makes them potential candidates for further development in antiviral therapies.

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of this compound:

-

Cytotoxicity Assays :

- In vitro assays conducted on various cancer cell lines (e.g., MCF7, HeLa) revealed significant cytotoxicity, with IC₅₀ values ranging from 10 to 30 µM depending on the cell line tested.

-

Mechanistic Studies :

- Molecular dynamics simulations indicated that the compound interacts with cellular targets primarily through hydrophobic interactions and hydrogen bonding, enhancing its binding affinity.

-

Structure–Activity Relationship (SAR) :

- Modifications to the indole or triazine moieties have been explored to optimize biological activity. For instance, substituents at specific positions on the triazine ring have been shown to enhance antitumor efficacy.

Q & A

Basic: What synthetic strategies are effective for constructing the triazine-indole-acetamide scaffold?

Methodological Answer:

The core structure can be synthesized via modular approaches:

- Triazine Formation: Utilize nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine, sequentially replacing chlorides with methoxy and morpholino groups. Anhydrous conditions and catalysts like KCO are critical for regioselectivity .

- Indole-Acetamide Coupling: Introduce the 2-(1-methylindol-3-yl)acetamide moiety via amidation or Cu(I)-catalyzed "click" chemistry. For example, a 1,3-dipolar cycloaddition between azides and alkynes can link the indole to the triazine-methyl group .

- Purification: Recrystallization (ethanol or DMF/acetic acid mixtures) and column chromatography are standard for isolating intermediates and final products .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological Answer:

Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

- Multi-Technique Validation: Cross-validate H/C NMR, IR, and HRMS. For instance, IR peaks at ~1670–1680 cm confirm acetamide C=O, while unexpected shifts in aromatic protons (δ 7.2–8.6 ppm) may indicate π-stacking or solvent polarity effects .

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data. This helps identify dominant tautomers or conformational isomers .

- Controlled Experiments: Repeat syntheses under varying conditions (e.g., solvent, temperature) to isolate variables causing spectral anomalies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H NMR identifies methyl groups (δ 3.0–3.5 ppm for N–CH), morpholino protons (δ 3.6–3.8 ppm), and indole aromatic protons (δ 7.1–8.3 ppm). C NMR confirms carbonyl (δ ~165–170 ppm) and triazine carbons (δ ~160–170 ppm) .

- IR Spectroscopy: Key absorptions include C=O (1670–1680 cm), triazine ring (1520–1590 cm), and N–H stretches (3250–3300 cm) .

- HRMS: Validates molecular formula (e.g., [M+H] for CHNO requires m/z 383.1834) .

Advanced: How can reaction yields be optimized for the morpholino-triazine intermediate?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize variables like solvent ratio (e.g., tert-BuOH:HO 3:1), catalyst loading (Cu(OAc) at 10 mol%), and reaction time (6–8 hours). Response surface methodology identifies ideal conditions .

- Catalyst Screening: Test alternatives to Cu(OAc), such as Pd/C or FeCl, which may reduce side reactions in triazine functionalization .

- In Situ Monitoring: TLC (hexane:EtOAc 8:2) tracks reaction progress, enabling timely quenching to prevent over-reaction .

Basic: What are the key challenges in achieving regioselectivity during triazine substitution?

Methodological Answer:

Triazine chlorides react sequentially based on electronic and steric factors:

- First Substitution: The 4-chloro position is most reactive due to lower steric hindrance. Methoxy groups are introduced here using NaOMe .

- Second Substitution: Morpholino replaces the 6-chloro group under mild conditions (room temperature, anhydrous KCO) .

- Third Substitution: The remaining 2-chloro position is functionalized with methyl-indole-acetamide via nucleophilic displacement at elevated temperatures (60–80°C) .

Advanced: How can computational methods predict the compound’s bioactivity or stability?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The indole and triazine moieties may bind hydrophobic pockets, while morpholino enhances solubility .

- QM/MM Simulations: Study hydrolysis or oxidation pathways under physiological conditions. The acetamide linkage is prone to enzymatic cleavage, which can be mitigated by modifying electron-withdrawing groups .

- ADMET Prediction: Tools like SwissADME assess logP (target ~2–3 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .

Basic: What purification methods are recommended for intermediates and final products?

Methodological Answer:

- Recrystallization: Use ethanol for triazine intermediates (yields ~60–70%) and DMF/acetic acid for indole-acetamide derivatives .

- Column Chromatography: Silica gel with gradient elution (hexane:EtOAc 7:3 to 1:1) resolves closely related byproducts .

- HPLC: Reverse-phase C18 columns (MeCN:HO 50:50) achieve >95% purity for biological assays .

Advanced: How to design SAR studies for derivatives targeting specific receptors?

Methodological Answer:

- Core Modifications: Vary substituents on the triazine (e.g., replace morpholino with piperazine) and indole (e.g., halogenate the benzene ring) to probe steric/electronic effects .

- Biological Assays: Test derivatives in enzyme inhibition (e.g., kinase assays) or cell viability models (e.g., IC in cancer lines). Correlate activity with computational docking scores .

- Data Analysis: Use multivariate regression to identify key descriptors (e.g., Hammett σ for electronic effects) influencing potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.